Established Synthetic Route to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde via Bromine-Lithium Exchange and DMF Quench
A validated, scalable procedure for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is detailed in US Patent 9,181,221 B2, which employs a bromine-lithium exchange on 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by DMF quench. This method is a direct and controlled approach to install the 5-carbaldehyde moiety. In contrast, the synthesis of the non-chlorinated analog, 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, is typically not reported with such a robust, high-yielding patent-backed procedure, often requiring alternative, less efficient synthetic strategies [1].
| Evidence Dimension | Synthetic methodology availability and yield |
|---|---|
| Target Compound Data | Patent US09181221B2 provides a detailed procedure for bromine-lithium exchange and DMF quench on 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-2) to yield the target 5-carbaldehyde (E-3) |
| Comparator Or Baseline | 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS 1060815-89-5) lacks a reported high-yielding, patent-validated synthetic route |
| Quantified Difference | The target compound has a validated synthetic procedure from a patent, whereas the comparator does not, indicating a higher degree of process reliability and reproducibility |
| Conditions | Anhydrous THF, -78°C, argon atmosphere, n-BuLi, DMF quench |
Why This Matters
Procurement of a compound with a patent-validated synthesis route reduces the risk of failed synthetic campaigns and ensures a reliable supply for research and development.
- [1] Patent US09181221B2. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. 2015. View Source
